2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate
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Overview
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a complex organic compound that features a phenothiazine moiety and a benzoxazole group. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate typically involves multiple steps. One common method includes the reaction of phenothiazine with chloroacetyl chloride in the presence of a base such as triethylamine . The resulting intermediate is then reacted with a benzoxazole derivative under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s derivatives are studied for their antimicrobial and antitumor properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with cellular targets such as enzymes and receptors. The phenothiazine moiety is known to inhibit the activity of certain enzymes, leading to antiproliferative effects. The benzoxazole group may enhance the compound’s ability to bind to specific receptors, modulating cellular pathways involved in disease progression .
Comparison with Similar Compounds
Compared to other phenothiazine derivatives, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate stands out due to its unique combination of phenothiazine and benzoxazole groups. Similar compounds include:
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid: Known for its antimicrobial properties.
1-(3-chloro-2-oxo-4-phenylazetidin-1yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea: Studied for its antitumor activities.
4-hydroxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylpyrimidine-5-carbonitrile: Investigated for its potential use in treating infectious diseases.
Properties
Molecular Formula |
C23H16N2O4S2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C23H16N2O4S2/c26-21(13-28-22(27)14-30-23-24-15-7-1-4-10-18(15)29-23)25-16-8-2-5-11-19(16)31-20-12-6-3-9-17(20)25/h1-12H,13-14H2 |
InChI Key |
DFLHYWQEAAMUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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